2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide
Description
Chemical Structure: The compound, with CAS No. 924869-79-4, has the molecular formula C₂₁H₁₉N₃O₂S and a molecular weight of 377.46 g/mol . Its structure features a central 4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene scaffold substituted with a cyano group at position 2 and an N-[4-(propan-2-yl)phenyl]acetamide moiety (Figure 1).
For example, compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () are prepared by refluxing precursors in ethanol with sodium acetate, yielding products in ~85% efficiency. Similar methods involving thioglycolic acid or hydrazine hydrate may apply to the target compound .
Properties
IUPAC Name |
(2Z)-2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14(2)15-8-10-16(11-9-15)23-20(26)18(12-22)21-24(19(25)13-27-21)17-6-4-3-5-7-17/h3-11,14H,13H2,1-2H3,(H,23,26)/b21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEUNTKKSXKILK-UZYVYHOESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)CS2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)CS2)C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolidine ring. One common method is the cyclization of a phenyl-substituted thiazolidine derivative with cyanoacetamide under acidic conditions. The reaction conditions often require a controlled environment to ensure the proper formation of the thiazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted thiazolidines or cyanoacetamides.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their properties are summarized below:
Key Structural and Functional Differences :
Core Heterocycle: The target compound and ’s analog use a thiazolidinone core, while and derivatives feature a thiazole ring.
Substituent Effects: The isopropylphenyl group in the target compound increases lipophilicity (logP ~4.2 predicted) compared to the dichlorophenyl (logP ~3.8) or sulfamoylphenyl (logP ~1.5) groups. This may improve blood-brain barrier penetration but reduce aqueous solubility . The cyano group in all analogs acts as a strong electron-withdrawing group, stabilizing the thiazolidinone ring and influencing reactivity in nucleophilic additions .
Biological Activity :
- Sulfamoyl-containing analogs () show explicit antimicrobial activity, while dichlorophenyl derivatives () are hypothesized to target enzymes like dihydrofolate reductase due to halogen interactions .
- The target compound’s isopropyl group may confer selectivity toward bacterial membranes or inflammatory mediators, though specific data are lacking .
Research Findings and Implications
Crystallography and Stability :
- Thiazolidinone analogs (e.g., ) form R₂²(8) hydrogen-bonded dimers in crystal lattices, enhancing thermal stability. The target compound’s isopropyl group may disrupt such packing, reducing melting points compared to dichlorophenyl analogs .
Antimicrobial Potential :
Biological Activity
2-Cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial, anticancer, and antioxidant activities.
The compound has the following chemical characteristics:
- Molecular Formula : C21H19N3O2S
- Molecular Weight : 377.46 g/mol
- CAS Number : 924869-79-4
Synthesis
The synthesis of this compound typically involves the cyclization of phenyl-substituted thiazolidine derivatives with cyanoacetamide under acidic conditions. The reaction is sensitive to environmental conditions to ensure the proper formation of the thiazolidine ring, often requiring controlled temperatures and pH levels.
Antimicrobial Activity
Research indicates that thiazolidine derivatives, including the studied compound, possess notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Inhibition Zone (mm) | Activity Index (%) |
|---|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 | 88.46 |
| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 24 | 91.66 |
The presence of substituents on the phenyl group enhances the inhibition activity, indicating structure-activity relationships that are critical for developing effective antimicrobial agents .
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been extensively studied. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon Cancer) | <10 |
| H460 (Lung Cancer) | <5 |
These results suggest that modifications in the structure can significantly enhance anticancer efficacy, making it a promising candidate for further development .
Antioxidant Activity
Antioxidant properties are vital for combating oxidative stress-related diseases. The compound demonstrated significant antioxidant activity in various assays:
| Assay Type | Inhibition (%) |
|---|---|
| ABTS Assay | 81.8 |
| DPPH Assay | 75 |
These findings indicate that the compound could be beneficial in preventing oxidative damage in biological systems .
Case Studies
Several studies have explored the biological activities of thiazolidine derivatives:
- Antimicrobial Efficacy : A study reported that a series of thiazolidine compounds exhibited varying degrees of antibacterial activity against E. coli and S. aureus, with some derivatives showing activity comparable to standard antibiotics .
- Anticancer Mechanisms : Research on thiazolidine derivatives revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .
- Oxidative Stress Mitigation : In vitro studies demonstrated that these compounds could effectively scavenge free radicals, suggesting their application in formulations aimed at reducing oxidative stress .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between 2-cyanoacetamide derivatives and thioglycolic acid, followed by cyclization to form the thiazolidinone core. Key steps include refluxing in acetic acid with catalytic piperidine to facilitate the formation of the α,β-unsaturated ketone system. Purification via column chromatography using ethyl acetate/hexane gradients is recommended to isolate the product .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the thiazolidinone ring (δ ~170 ppm for C=O in 13C NMR) and aromatic protons (δ 7.2–7.8 ppm in 1H NMR for phenyl groups).
- IR Spectroscopy : Detect characteristic peaks for cyano (~2200 cm⁻¹) and carbonyl groups (~1680 cm⁻¹ for thiazolidinone).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the Knoevenagel condensation step?
- Methodological Answer :
- Catalyst Screening : Test bases like DBU or triethylamine to enhance enolate formation.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) versus acetic acid for reaction efficiency.
- Temperature Control : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Acetic acid | 100 | 58 |
| DBU | DMF | 80 | 72 |
Q. What strategies resolve contradictions in reported biological activity data for thiazolidinone derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2) and protocols (e.g., 48-hour incubation for MTT).
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity) .
Q. How can computational methods elucidate the anticancer mechanism of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinase targets (e.g., EGFR or CDK2) using AutoDock Vina.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- Enzyme Inhibition Assays : Validate predictions via in vitro kinase activity measurements .
Contradictions and Mitigation
- Synthetic Yield Variability : reports 58% yield using acetic acid, while achieves 72% with DMF. This discrepancy highlights solvent polarity’s role in stabilizing intermediates.
- Biological Activity : Derivatives in show potent anticancer activity (IC₅₀ < 10 µM), whereas emphasizes antimicrobial effects. This suggests dual functionality dependent on substituent patterns.
Key Research Gaps
- Mechanistic Studies : Limited data on the compound’s interaction with cellular targets like topoisomerases or tubulin.
- In Vivo Testing : No pharmacokinetic or toxicity profiles in animal models are reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
